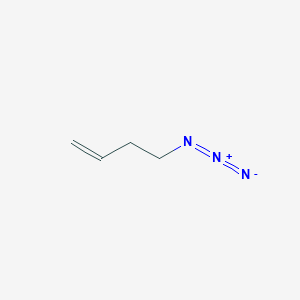

4-Azidobut-1-ene

Description

General Overview of Organic Azides in Contemporary Synthetic Chemistry

Organic azides, characterized by the energetic N₃ functional group, have become indispensable tools in modern organic synthesis since the first preparation of phenyl azide (B81097) in 1864. at.ua Initially recognized for their explosive nature, their synthetic utility has expanded dramatically, establishing them as versatile intermediates. at.uawiley.com They are integral to a wide array of chemical transformations, including the synthesis of heterocycles, peptides, and complex natural products. wiley.comsigmaaldrich.com The azide group can serve as a masked primary amine, stable under various reaction conditions, and can be reduced when needed. mdpi.comsigmaaldrich.com

A significant breakthrough in the application of organic azides came with the advent of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.orgwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, offering high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.orgsigmaaldrich.com This has positioned organic azides at the forefront of creating complex molecular architectures and functional materials. wiley.com

The Unique Reactivity Profile of Azido-Functionalized Alkenes

Azido-functionalized alkenes, such as 4-azidobut-1-ene, possess a dual reactivity profile stemming from the distinct chemical properties of the azide and alkene moieties. This combination allows for a diverse range of selective transformations. The azide group can participate in characteristic reactions like 1,3-dipolar cycloadditions, Staudinger ligations, and reductions to amines. mdpi.com Simultaneously, the alkene functionality can undergo reactions such as polymerization, hydroazidation, and various cycloadditions. sigmaaldrich.comnih.gov

The interplay between these two functional groups within the same molecule opens up pathways for intramolecular reactions, leading to the formation of complex cyclic structures. For instance, the intramolecular Schmidt reaction of azido-alkenes, promoted by mercury, can produce bicyclic iminium ions. nih.gov The thermolysis of certain azidoalkenes can also lead to ring expansion reactions, forming heterocyclic compounds like isoxazoles. thieme-connect.com This dual reactivity makes azido-alkenes powerful building blocks in synthetic chemistry.

Scope and Research Relevance of this compound in Advanced Chemical Synthesis

This compound, with its terminal alkene and primary azide, is a particularly valuable reagent in advanced chemical synthesis. Its structure allows for precise control over chemical reactions, enabling its use in a variety of applications. It serves as a key monomer in the synthesis of functional polymers, where the azide group can be used for post-polymerization modifications. cmu.edu

In the realm of heterocyclic synthesis, this compound is a precursor for creating diverse nitrogen-containing ring systems. nih.govrsc.orgorganic-chemistry.org Its participation in cycloaddition reactions, including the highly efficient click chemistry, allows for the straightforward construction of triazoles and other heterocycles. organic-chemistry.orgnih.gov Furthermore, its application extends to materials science, where it can be used to functionalize surfaces and create novel materials with tailored properties. aprcomposites.com.auresearchgate.netuoc.grfastercapital.com The strategic placement of both an azide and an alkene in one molecule makes this compound a significant and versatile tool for chemists.

Structure

3D Structure

Properties

IUPAC Name |

4-azidobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-3-4-6-7-5/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZXVUUKGSCUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Azidobut 1 Ene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the construction of cyclic molecules with high efficiency and stereocontrol. 4-Azidobut-1-ene, with its terminal azide (B81097) and alkene moieties, is a versatile substrate for several types of cycloaddition reactions, most notably those involving the azide group. These reactions provide a powerful means to introduce the 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry and materials science.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective transformation that unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. numberanalytics.comwikipedia.org This reaction, a prominent example of "click chemistry," is characterized by its mild reaction conditions, broad substrate scope, and high yields. organic-chemistry.orgmdpi.com The presence of a copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. numberanalytics.comorganic-chemistry.orgwiley-vch.de

The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate. wikipedia.org Alternatively, Cu(I) salts like cuprous bromide or iodide can be used directly. wikipedia.org The reaction is compatible with a wide range of functional groups and can often be performed in aqueous solvents, highlighting its robustness and utility in various synthetic contexts. organic-chemistry.orgmdpi.com

The mechanism of the CuAAC reaction differs significantly from the concerted pathway of the thermal Huisgen cycloaddition. wikipedia.orgnih.gov Computational and experimental studies have provided a detailed understanding of the catalytic cycle, which accounts for the remarkable rate acceleration and high regioselectivity observed.

The currently accepted mechanism involves the following key steps:

Formation of a Copper-Acetylide Complex: The reaction initiates with the interaction of the terminal alkyne with the copper(I) catalyst to form a copper-acetylide species. numberanalytics.com This step is thought to lower the pKa of the terminal alkyne C-H bond, facilitating its deprotonation. wikipedia.org

Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex. nih.gov This brings the two reactive partners into close proximity.

Cyclization: A stepwise process ensues, involving the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne. wiley-vch.de This leads to the formation of a six-membered copper(III) metallacycle intermediate. nih.gov

Ring Contraction and Protonolysis: The metallacycle then undergoes ring contraction to form a copper triazolide. wiley-vch.de Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue. wiley-vch.de

Density Functional Theory (DFT) calculations have been instrumental in elucidating this pathway. nih.govrsc.org These studies indicate that the coordination of copper(I) to the alkyne transforms the reaction from a non-polar, one-step mechanism to a polar, stepwise one. nih.govrsc.org The high nucleophilic character of the dinuclear Cu(I)-acetylide complex is a key factor in this change. nih.govrsc.org The regioselectivity for the 1,4-isomer is explained by the most favorable two-center interaction that occurs along this reaction path. nih.govrsc.org The activation barrier for the CuAAC is significantly lower than that of the uncatalyzed reaction, accounting for the enormous rate enhancement. wiley-vch.denih.gov

The CuAAC reaction exhibits a broad scope with respect to both the azide and the alkyne coupling partners. This compound, as the azide component, can be successfully coupled with a wide variety of terminal alkynes.

Alkyne Partner Scope: The reaction tolerates a diverse array of functional groups on the alkyne partner. This includes:

Aryl Alkynes: Both electron-rich and electron-deficient aryl alkynes participate readily in the reaction. nih.gov

Alkyl Alkynes: Simple and functionalized alkyl alkynes are effective substrates. mdpi.com

Alkynes with Heteroatoms: Alkynes containing heteroatoms such as oxygen, nitrogen, and halogens are generally well-tolerated.

Biomolecules: The mild conditions of CuAAC have made it a premier tool for bioconjugation, allowing for the labeling of proteins, nucleic acids, and other biomolecules containing alkyne handles. numberanalytics.com

Catalyst Systems: A variety of catalyst systems have been developed to further enhance the efficiency and applicability of the CuAAC. While the original systems often utilized simple copper salts, more sophisticated catalysts have since been reported.

| Catalyst System | Description | Advantages |

| CuSO₄ / Sodium Ascorbate | The most common in situ generation of Cu(I) from Cu(II). | Readily available, inexpensive, works well in aqueous media. wikipedia.orgbeilstein-journals.org |

| CuI / Base | Uses a Cu(I) salt directly, often with a non-nucleophilic base like DIPEA. | Avoids the need for a reducing agent. organic-chemistry.org |

| Cu/Fe Bimetallic System | A nanosized catalyst that reduces copper contamination in the product. | Lower copper leaching, iron acts as a redox scavenger. organic-chemistry.org |

| NHC-Copper Complexes | N-Heterocyclic carbene (NHC) ligands stabilize the Cu(I) center. | High catalytic activity, can operate at very low catalyst loadings. csic.es |

| Ligand-Assisted Catalysis | Various ligands can be used to stabilize the catalyst and prevent side reactions. | Improved efficiency and substrate scope. |

These advanced catalyst systems have expanded the utility of CuAAC, enabling reactions with more challenging substrates and under a wider range of conditions. For instance, functionalized NHC-based polynuclear copper catalysts have shown exceptional activity, allowing for quantitative conversion to the triazole product in minutes at very low catalyst loadings. csic.es

Mechanistic Insights into 1,4-Regioselective Triazole Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. numberanalytics.com This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) derivative with an azide. rsc.org The driving force for the reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn

This bioorthogonal reaction is particularly valuable for applications in living systems where the potential toxicity of copper catalysts is a concern. magtech.com.cn The reaction proceeds rapidly at physiological temperatures and does not require any additional reagents or catalysts. rsc.orgnih.gov this compound can serve as the azide partner in SPAAC, reacting with various cyclooctyne derivatives to form the corresponding triazole product. The design of the cyclooctyne is key to the reaction's success, with various derivatives developed to enhance reaction kinetics and stability. magtech.com.cn

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary regioselectivity to the CuAAC reaction. organic-chemistry.org While CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles, RuAAC provides access to the 1,5-disubstituted regioisomers. organic-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] complexes. organic-chemistry.orgnih.gov

A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The proposed mechanism for RuAAC is distinct from that of CuAAC. It is believed to proceed through the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.net Reductive elimination from this intermediate then furnishes the triazole product. nih.govresearchgate.net DFT calculations support this mechanistic pathway and suggest that the reductive elimination step is rate-determining. nih.gov The reaction of this compound with a terminal alkyne in the presence of a suitable ruthenium catalyst would therefore be expected to yield the corresponding 1,5-disubstituted triazole.

Pericyclic Rearrangements and Intramolecular Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org These reactions are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu The this compound molecule contains both an alkene and an azide group, functionalities that can participate in certain types of pericyclic reactions, particularly intramolecular variants.

Pericyclic reactions are broadly classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org The ene reaction is another important class of pericyclic-type reactions. msu.eduwikipedia.org

Given the structure of this compound, with a four-atom chain separating the terminal double bond and the azide group, it has the potential to undergo intramolecular pericyclic reactions. These reactions would involve the interaction of the azide and alkene moieties within the same molecule.

Intramolecular Cycloadditions: An intramolecular [3+2] cycloaddition between the azide and the alkene of this compound could potentially occur. This would lead to the formation of a bicyclic system containing a triazoline ring. Such reactions are known to be influenced by factors such as temperature and the length and flexibility of the tether connecting the two reactive groups.

Electrocyclic Reactions: Electrocyclic reactions involve the formation or breaking of a ring at the ends of a conjugated pi-system. ethz.chamazonaws.com While this compound itself is not a conjugated system, certain transformations or intermediates derived from it could potentially undergo electrocyclic processes.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a pi-electron system. libretexts.orgethz.ch It is conceivable that under certain conditions, derivatives of this compound could undergo sigmatropic shifts.

Ene Reactions: The ene reaction involves the reaction of an alkene with an allylic hydrogen (the ene) with another unsaturated component (the enophile). wikipedia.org this compound possesses allylic hydrogens, and the azide or alkene could potentially act as the enophile in an intramolecular ene reaction, leading to the formation of a new ring system. msu.eduwikipedia.org

The specific conditions required to promote these intramolecular pericyclic reactions in this compound, and the characterization of the resulting products, would be subjects for detailed experimental and computational investigation.

Sigmatropic Rearrangements of Allylic Azides

Mechanistic Pathways and Stereochemical Outcomes

Radical Reactions and Other Additions

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the C=C double bond in this compound. wikipedia.org This reaction is a highly efficient method for creating carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly those containing platinum, like Karstedt's catalyst. mdpi.com

The reaction with this compound would involve the addition of a hydrosilane (e.g., dimethyl(phenyl)silane) to the terminal alkene. The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon (C1) of the double bond. libretexts.org The mechanism, often described by the Chalk-Harrod model, involves oxidative addition of the Si-H bond to the metal catalyst, coordination of the alkene, migratory insertion, and finally, reductive elimination of the alkylsilane product. wikipedia.orglibretexts.org

The table below shows representative conditions for the hydrosilylation of allylic azides, based on analogous substrates.

| Substrate (Allylic Azide) | Hydrosilane | Catalyst (mol%) | Temperature | Time (h) | Product | Yield (%) |

| Allyl Azide Analogue | Dimethyl(phenyl)silane | Karstedt's Catalyst (0.25) | 70 °C | 24-36 | Terminal Alkylsilane | High |

| (3-Azidopent-4-en-1-yl)benzene | Dimethyl(phenyl)silane | Karstedt's Catalyst (0.25) | 70 °C | 24 | (3-Azido-5-phenylpentyl)dimethyl(phenyl)silane | 95 |

Data adapted from studies on analogous allylic azides.

Radical-polar crossover (RPC) is a modern synthetic concept that merges one-electron (radical) and two-electron (polar/ionic) chemistry within a single reaction sequence. nih.gov This strategy involves the conversion of a radical intermediate into an ionic species, which then undergoes a characteristic polar reaction. thieme-connect.dersc.org This approach can overcome the limitations of purely radical or purely polar pathways. rsc.org

In the context of this compound, a hypothetical RPC reaction could be initiated by the radical addition to the alkene. The resulting carbon-centered radical could then be reduced (a reductive radical-polar crossover) to a carbanion. rsc.org This anionic intermediate could then participate in subsequent polar transformations. Such three-component reactions, involving a radical precursor, an alkene, and another reactant, have been developed to synthesize complex cyclic amines. chemistryviews.org

Recent studies have explored the azido-alkynylation of alkenes using a radical-polar crossover approach, highlighting the utility of this mechanism in forming molecules with both azide and alkyne functionalities. beilstein-journals.org The mechanism switch between a radical-polar crossover and an alternative "radical buffering" scenario can be influenced by factors like radical stability and the presence of heteroatoms. nih.gov While specific RPC studies focusing solely on this compound are not extensively detailed, the principles are broadly applicable to its alkene moiety for the construction of complex molecular architectures. chemistryviews.org

Mechanistic and Theoretical Investigations of 4 Azidobut 1 Ene Systems

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for investigating molecular structures, properties, and reactivity, offering insights that can be difficult to obtain through experimental means alone. researchgate.net For a molecule like 4-azidobut-1-ene, these methods can elucidate reaction mechanisms, conformational landscapes, and electronic properties.

Density Functional Theory (DFT) for Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for calculating the energetics of chemical reactions, including transition states and reaction intermediates. aimspress.com For this compound, DFT calculations would be instrumental in determining the relative energies of its various conformers and the energy barriers for their interconversion. The theory is based on the principle that the energy of a system is a functional of the electron density. wikipedia.orgimperial.ac.uk Hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory, are often employed to improve the accuracy of these calculations. wikipedia.orgaimspress.com

Intrinsic Reaction Coordinate (IRC) Analysis for Pathway Verification

Following the identification of a transition state (a first-order saddle point on the potential energy surface) using methods like DFT, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products. For a process involving this compound, such as a rearrangement or decomposition, IRC analysis would verify that a calculated transition state indeed connects the intended molecular species, confirming the proposed reaction mechanism.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are methods used to analyze the electron density and wave function obtained from a computational calculation, respectively.

QTAIM defines atoms and chemical bonds based on the topology of the electron density, allowing for the characterization of bond properties, such as bond strength and type (e.g., covalent vs. ionic).

NBO analysis investigates charge distribution and interactions between orbitals within a molecule. For this compound, NBO analysis could reveal hyperconjugative interactions that contribute to the stability of certain conformations, such as interactions between the azido (B1232118) group and the vinyl moiety.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of pericyclic reactions and other chemical interactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the context of this compound, FMO theory could be applied to predict its reactivity in cycloaddition reactions, where the energy and symmetry of its frontier orbitals would determine the feasibility and stereochemical outcome of the reaction.

Spectroscopic and Conformational Analysis

Spectroscopy provides experimental data that is crucial for identifying molecular structures and understanding their dynamic behavior. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule (conformers), is essential for understanding its physical and chemical properties. libretexts.orgmaricopa.edu

Vibrational Spectroscopy (Infrared and Raman) for Conformational Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a primary tool for the conformational analysis of molecules. su.se These methods probe the vibrational energy levels of a molecule, which are unique to its structure. ox.ac.uk

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration induces a change in the molecular dipole moment.

Raman spectroscopy measures the inelastic scattering of monochromatic light, with vibrational modes being active if they cause a change in the molecule's polarizability.

For this compound, different conformers arising from rotation around the C-C and C-N single bonds would have distinct sets of vibrational frequencies. A characteristic and intense absorption band in the IR spectrum around 2100 cm⁻¹ is a hallmark of the asymmetric stretching vibration of the azide (B81097) (N₃) group. mdpi.com By comparing experimental IR and Raman spectra with frequencies calculated computationally (e.g., using DFT), specific spectral bands can be assigned to individual conformers. cas.cz Techniques like matrix isolation, where molecules are trapped in an inert gas at low temperatures, can be used to isolate and study individual conformers that might not be stable at room temperature. cas.czcas.cz

The table below illustrates the kind of data that would be generated from a combined experimental and computational vibrational study, based on analyses of similar molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity | Comments |

| N≡N Asymmetric Stretch | ~2100 | Strong (IR) | Characteristic, intense peak for the azide group. |

| C=C Stretch | ~1640 | Medium (IR), Strong (Raman) | Typical for a terminal alkene. |

| CH₂ Scissor | ~1450 | Medium (IR) | Bending vibration of the methylene (B1212753) groups. |

| N₃ Symmetric Stretch | ~1250 | Weak (IR), Strong (Raman) | Often coupled with other modes. |

| C-N Stretch | ~1100-1000 | Medium (IR) | Position can be sensitive to conformation. |

This table is illustrative and represents typical frequency ranges for the functional groups present in this compound. Precise values would require specific experimental or computational data.

Ab Initio Calculations of Conformational Isomers and Energy Barriers

Ab initio calculations are fundamental to understanding the conformational landscape of flexible molecules like this compound. rsc.orgmdpi.com Although specific computational studies for this compound are not extensively detailed in the surveyed literature, comprehensive analyses of its close analogue, 3-azidopropene (allyl azide), provide a robust theoretical framework. These studies reveal that 3-azidopropene can exist in five distinct conformations, which are determined by the dihedral angles around the C-C and C-N single bonds. researchgate.net

The conformations are typically designated by a two-letter code (e.g., GG, SG), where the first letter describes the torsion around the C-C bond and the second describes the torsion around the C-N bond (G for gauche, S for syn/skew, A for anti). researchgate.net Ab initio calculations at the MP2/TZP//HF/TZP level have been employed to determine the fully optimized geometries and relative stabilities of these conformers. researchgate.netresearchgate.net The calculated order of stability for 3-azidopropene is generally found to be GG > SG > GG' > SA > GA. researchgate.net The GG conformer is the global minimum on the potential energy surface.

Detailed energy differences between the conformers of 3-azidopropene have been calculated, providing insight into the energy barriers for interconversion. researchgate.net For instance, the enthalpy difference between the GG and SG conformations (ΔH°GG→SG) was experimentally and theoretically determined to be approximately 1.3 kJ mol⁻¹. researchgate.net

| Conformer | Description (C-C, C-N bond torsion) | Calculated Relative Energy (kJ mol⁻¹) |

|---|---|---|

| GG | gauche, gauche | 0.00 |

| SG | syn, gauche | 1.30 |

| GG' | gauche, gauche' | 3.60 |

| SA | syn, anti | 4.40 |

| GA | gauche, anti | 5.20 |

This table presents representative energy values based on data reported for 3-azidopropene to illustrate the typical energy landscape of a simple allylic azide. researchgate.netresearchgate.net

For the related molecule 4-azidobut-1-yne, which features an additional methylene group, five conformers (denoted GG, GG', GA, AG, and AA) are also possible. cas.czcas.cz The calculated energy differences between these conformers are very small, making it difficult to definitively determine the most stable form through computation alone. cas.czcas.cz These theoretical investigations on analogous systems suggest that this compound also possesses a complex potential energy surface with multiple stable conformers separated by low energy barriers.

NMR Spectroscopic Techniques for Isomer and Conformational Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of allylic azides, which often exist as a dynamic equilibrium of constitutional isomers and conformational rotamers. nih.govdemokritos.gr The rapid interconversion between isomers, primarily through the Winstein rearrangement, means that room temperature ¹H or ¹³C NMR spectra typically show time-averaged signals, reflecting the relative populations of the species in equilibrium. rsc.orgacs.org

To characterize individual conformers, low-temperature NMR studies can be employed. utoronto.ca By lowering the temperature, the rate of interconversion can be slowed sufficiently on the NMR timescale to "freeze out" distinct conformers, allowing for the observation of separate signals for each species. researchgate.net This technique enables the determination of the relative populations and the calculation of the free energy barriers between them. copernicus.org

Various 1D and 2D NMR experiments are used to provide a complete picture of the isomeric and conformational mixture.

nih.govrsc.orgrsc.orgscielo.brresearchgate.netarxiv.orgarxiv.org| NMR Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Determination of isomer ratios through integration of distinct olefinic or allylic proton signals. | |

| ¹³C NMR | Confirmation of isomeric structures and their ratios. | |

| Low-Temperature NMR | "Freezing" of individual conformers to allow for their direct observation and characterization. | |

| NOESY / ROESY | Establishment of through-space connectivities to determine stereochemistry (e.g., E/Z) and preferred conformations. | |

| HSQC / HMBC | Complete assignment of proton and carbon signals, especially in complex mixtures. |

For example, the ¹H NMR spectrum of cinnamyl azide derivatives clearly shows distinct signals for the olefinic protons, allowing for the assignment of E and Z isomers. rsc.org In studies of prenyl azides, Nuclear Overhauser Effect (nOe) experiments were crucial for distinguishing between the E and Z isomers by observing the spatial proximity between olefinic protons and methyl groups. While specific, complete NMR spectral data for this compound is not provided in the consulted sources, the characterization of related allylic azides demonstrates the power of these techniques for analyzing its complex equilibrium. scielo.brrsc.org

Elucidation of Reaction Pathways and Transition States

The principal reaction pathway governing the behavior of this compound and other allylic azides is the Winstein rearrangement, a reversible researchgate.netresearchgate.net-sigmatropic shift. nih.govnih.govrsc.org This process allows the interconversion between constitutional isomers, such as a primary allylic azide and a secondary allylic azide. For the butenyl system, this corresponds to an equilibrium between 1-azidobut-2-ene and 3-azidobut-1-ene, as well as their E/Z stereoisomers. This rearrangement often occurs spontaneously at or near room temperature. nih.govresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanism of this rearrangement. nih.govchemrxiv.org These studies consistently show that the reaction proceeds through a concerted and largely synchronous transition state. nih.govresearchgate.net The geometry of this transition state is described as a half-chair, where the C-N-N-N-C backbone is nearly planar. nih.govnih.gov

The energy barrier for the rearrangement is relatively low, consistent with its occurrence at ambient temperatures. DFT calculations have been used to model the energy profiles for the rearrangement of various simple allylic azides. nih.gov The activation energies are influenced by the substitution pattern on the alkene, with increased electron density from alkyl substituents generally lowering the barrier and increasing the reaction rate. nih.gov

| Substrate | Rearrangement | Calculated ΔG‡ (kcal/mol) | Computational Method |

|---|---|---|---|

| Crotyl azide | Primary to Secondary | ~25.0 | DFT |

| Hydroxylated Prenyl Azide | Primary to Tertiary | ~20.7 | M06-2X/6-31+G(d) |

| Naphthyl-substituted Azide | E to Z Isomerization | ~23.4 | SMD(CHCl₃)/M06-2X |

This table compiles representative activation energy values from computational studies on different allylic azide systems to illustrate the typical energy barriers. nih.govrsc.orgnih.gov

The equilibrium position is thermodynamically controlled, favoring the formation of the most stable isomer. chemrxiv.org Typically, this is the isomer with the most substituted double bond, unless steric factors, such as syn-pentane interactions, or conjugating groups bias the equilibrium differently. nih.gov While the sigmatropic pathway is dominant, alternative ionic pathways involving the formation of an azide anion and an allylic cation have been computationally investigated. nih.govresearchgate.net These ionic routes are calculated to have significantly higher energy barriers and are generally not considered competitive under standard thermal conditions. nih.gov Therefore, the reaction mechanism for this compound is reliably predicted to proceed via a concerted, pericyclic researchgate.netresearchgate.net-sigmatropic transition state. nih.govnih.gov

Advanced Applications of 4 Azidobut 1 Ene in Research and Development

Materials Science and Polymer Chemistry

The distinct functionalities of 4-Azidobut-1-ene have been extensively leveraged in materials science and polymer chemistry to create novel materials with tailored properties. ntu.edu.sgoriprobe.comroutledge.com The azide (B81097) group readily participates in "click chemistry" reactions, while the alkene group can undergo a variety of addition reactions, providing a powerful platform for designing advanced polymeric materials. mdpi.comwiley-vch.dersc.org

Functional Polymer Synthesis via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern polymer synthesis due to its high efficiency, selectivity, and mild reaction conditions. sigmaaldrich.comorganic-chemistry.org The azide group of this compound makes it an ideal monomer or functionalizing agent for creating well-defined polymers. researchgate.netnih.govgoogle.com

Researchers have utilized this compound to synthesize polymers with pendant azide groups. These "clickable" polymers can then be reacted with a wide array of alkyne-containing molecules to introduce specific functionalities. For instance, polymers can be functionalized with bioactive molecules, fluorescent dyes, or other reporter groups. This modular approach allows for the creation of a diverse library of functional polymers from a single parent polymer. sigmaaldrich.comresearchgate.net The ability to precisely control the introduction of functional groups is critical for applications in drug delivery, diagnostics, and advanced coatings. nih.govbionordika.fi

| Polymer Type | Functional Group Introduced via Click Chemistry | Potential Application |

| Poly(methyl methacrylate) (PMMA) | Fluorescent Dye | Optical Materials, Sensors |

| Polystyrene (PS) | Biotin | Bioconjugation, Affinity Chromatography |

| Poly(ethylene glycol) (PEG) | Peptide | Drug Delivery, Tissue Engineering |

This table illustrates the versatility of using this compound in synthesizing functional polymers via click chemistry for various applications.

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful strategy for introducing functional groups into polymers after their initial synthesis. wiley-vch.denih.govfudan.edu.cn This approach allows for the creation of complex polymer architectures that may be difficult to achieve through direct polymerization of functional monomers. The alkene group in this compound provides a reactive handle for a variety of PPM reactions, most notably thiol-ene chemistry. mdpi.com

Thiol-ene chemistry is an efficient and highly specific reaction between a thiol and an alkene, often initiated by UV light or a radical initiator. mdpi.com Researchers have synthesized polymers incorporating this compound and then used the pendant alkene groups for subsequent thiol-ene reactions. This allows for the introduction of a second set of functionalities, orthogonal to the azide group. For example, a polymer with both azide and alkene side chains can be first modified via the alkene using a thiol-containing molecule and then the azide can be reacted with an alkyne-containing molecule. This dual PPM capability opens up avenues for creating multifunctional materials with precisely controlled architectures. mdpi.comwiley-vch.de

Development of Responsive and Smart Materials

Smart materials are materials that can respond to external stimuli, such as changes in temperature, pH, light, or magnetic fields. innodez.comiberdrola.comongreening.combetterpros.com The incorporation of this compound into polymer structures can facilitate the development of such responsive materials. atriainnovation.comdst.gov.in

By using click chemistry to attach stimuli-responsive molecules to a polymer backbone containing this compound derived units, researchers can create materials that exhibit controlled changes in their properties. For example, a polymer could be functionalized with thermoresponsive polymer chains, leading to a material that changes its solubility or shape at a specific temperature. ongreening.comidu.ac.id Similarly, attaching photochromic molecules can lead to materials that change color upon exposure to light. dst.gov.in These smart materials have potential applications in a wide range of fields, including sensors, actuators, and drug delivery systems. innodez.comcambridge.org

Chemical Biology and Bioconjugation Strategies

In the realm of chemical biology, the ability to selectively modify biomolecules is crucial for understanding their function and for developing new diagnostic and therapeutic tools. burleylabs.co.uk The bioorthogonal nature of the azide group in this compound makes it an invaluable tool for these applications. numberanalytics.combionordika.no

Bioorthogonal Labeling of Biomolecules

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govfrontiersin.orgresearchgate.net The azide group is a key player in bioorthogonal chemistry due to its inertness towards the vast majority of functional groups found in biological systems. sigmaaldrich.com

This compound and its derivatives can be used to introduce azide functionalities onto biomolecules such as proteins, nucleic acids, and glycans. thermofisher.comacs.org Once the azide is installed, it can be selectively reacted with a probe molecule containing a complementary bioorthogonal functional group, such as a strained alkyne (in copper-free click chemistry) or a phosphine (B1218219) (in the Staudinger ligation). frontiersin.orgwikipedia.org This allows for the specific attachment of fluorescent dyes, affinity tags, or drug molecules to the biomolecule of interest, enabling its visualization, isolation, or therapeutic targeting. bionordika.finih.govj-morphology.com

| Biomolecule | Labeling Strategy | Application |

| Protein | Copper-Free Click Chemistry | In-cell imaging, Proteomics |

| DNA/RNA | Staudinger Ligation | Gene tracking, Diagnostics |

| Glycan | Copper-Free Click Chemistry | Glycan profiling, Disease diagnosis |

This table provides examples of how this compound can be utilized for the bioorthogonal labeling of various biomolecules.

Chemo-Enzymatic Modifications for Biological Profiling

Chemo-enzymatic methods combine the high selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve precise modifications of biomolecules. nih.govnih.gov In this context, enzymes can be used to incorporate azide-containing substrates, derived from this compound, into specific biological targets.

For example, an engineered enzyme could be used to transfer an azide-modified sugar, synthesized using 4-azidobutanol (derived from this compound), onto a specific glycoprotein. This introduces a bioorthogonal handle onto the protein, which can then be used for subsequent labeling with a probe. This approach has been used for the site-specific labeling of proteins and for profiling changes in glycosylation associated with disease states. A notable study demonstrated a chemo-enzymatic approach for the site-specific labeling of 5'-capped RNAs, where an engineered trimethylguanosine synthase was used to transfer a terminal azido (B1232118) moiety to the 5'-cap, which was then modified using strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgresearchgate.net

Synthesis of Conjugates for Targeted Delivery and Imaging

The azide functional group in this compound is a key component for its use in bioconjugation, a chemical strategy to link molecules together, at least one of which is a biomolecule. nih.gov This technique is fundamental in creating sophisticated systems for targeted drug delivery and bioimaging. nih.govfrontiersin.org The primary reaction leveraged is the 1,3-dipolar cycloaddition between the azide of this compound and an alkyne-functionalized molecule, often referred to as "click chemistry." beilstein-journals.org This reaction is highly efficient and can be performed under mild, biocompatible conditions, making it ideal for creating conjugates with sensitive biological molecules. nih.gov

In the context of targeted drug delivery , this compound can act as a flexible linker, covalently connecting a potent therapeutic agent to a targeting moiety, such as a peptide or antibody. researchgate.netunimi.it This targeting component is designed to recognize and bind to specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells. mdpi.com Once the conjugate reaches the target site, the drug can be released, maximizing its therapeutic effect while minimizing systemic toxicity. frontiersin.orgunimi.it The butene portion of the molecule provides a specific spatial separation between the drug and the targeting ligand, which can be crucial for maintaining the biological activity of both components.

For bioimaging applications , the same principle applies. Instead of a drug, a fluorescent probe or other imaging agent is attached to the this compound linker. mdpi.comnih.gov The resulting conjugate can then be used to visualize and track biological processes in real-time at the cellular or even whole-organism level. beilstein-journals.orgfrontiersin.org The ability to attach fluorescent dyes allows for non-invasive monitoring with high spatial resolution. mdpi.comfrontiersin.org The terminal alkene on the this compound linker can be further functionalized post-conjugation, allowing for the creation of multifunctional theranostic agents that combine both therapeutic and diagnostic capabilities in a single molecule.

Synthesis of Complex Organic Molecules and Natural Product Intermediates

Organic synthesis is the branch of chemistry focused on the intentional construction of organic compounds. wikipedia.orglumenlearning.com Within this field, the total synthesis of complex natural products represents a significant challenge that drives the development of new synthetic methods. solubilityofthings.comsci-hub.se this compound, with its dual reactivity, serves as a valuable intermediate in the assembly of complex molecular frameworks, including those found in natural products. solubilityofthings.comnih.gov Its structure allows for sequential or orthogonal reactions, where the azide and alkene can be manipulated independently to build molecular complexity in a controlled manner. This step-by-step approach is crucial in multi-step syntheses of intricate target molecules. lumenlearning.com

Preparation of Functionalized Heterocycles (e.g., Triazoles, Oxazines)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com this compound is an excellent precursor for synthesizing various functionalized heterocycles.

Triazoles: The most prominent application of this compound in heterocycle synthesis is the formation of 1,2,3-triazoles. This is typically achieved through a [3+2] cycloaddition reaction with an alkyne. beilstein-journals.org This reaction can proceed under thermal conditions but is most famously catalyzed by copper(I), known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or can occur without a metal catalyst using strained alkynes (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). scielo.br The reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer when catalyzed. beilstein-journals.org Using this compound, chemists can readily synthesize 1-(but-3-en-1-yl)-1H-1,2,3-triazoles, which retain the alkene functionality for further synthetic transformations. researchgate.net These triazole rings are stable and are considered important pharmacophores found in a wide array of biologically active compounds. beilstein-journals.orgscielo.br

Oxazines: The synthesis of 1,4-oxazines, another important class of heterocycles, can also be approached using azide precursors. arkat-usa.org While direct cycloaddition is not the primary route, the azide group of this compound can be converted into other reactive intermediates. For instance, a Staudinger reaction with a phosphine could generate an aza-ylide, which can then undergo an intramolecular Wittig-type reaction with a suitably placed carbonyl group to form the oxazine (B8389632) ring. arkat-usa.org This multi-step sequence demonstrates how the azide serves as a masked amine or other reactive nitrogen-containing group, expanding the synthetic utility of this compound beyond simple cycloadditions. nuph.edu.ua

| Heterocycle Class | Key Reaction Type | Description | Resulting Structure Feature |

|---|---|---|---|

| 1,2,3-Triazoles | [3+2] Azide-Alkyne Cycloaddition | A highly efficient 'click' reaction between the azide group and an alkyne, often catalyzed by copper(I). beilstein-journals.orgscielo.br | A stable five-membered ring containing three nitrogen atoms, with a but-3-en-1-yl substituent. |

| 1,4-Oxazines | Intramolecular Wittig Reaction | The azide is first converted to an aza-ylide, which then reacts intramolecularly with a carbonyl group to form the six-membered oxazine ring. arkat-usa.org | A six-membered ring containing one nitrogen and one oxygen atom. |

Building Blocks for Multicyclic Ring Systems (e.g., Azabicycles, Alkaloids)

The synthesis of multicyclic scaffolds, particularly those containing nitrogen, is of great interest due to their prevalence in biologically active natural products like alkaloids. nih.govresearchgate.net this compound can be employed as a strategic starting material for constructing such complex ring systems.

Azabicycles: An elegant application of this compound is in the synthesis of azabicyclic compounds through intramolecular reactions. The molecule contains both a 1,3-dipole (the azide) and a dipolarophile (the alkene). Under thermal or photochemical conditions, an intramolecular [3+2] cycloaddition can occur, where the azide group reacts with the alkene at the other end of the same molecule. This process can lead to the formation of a fused bicyclic system, specifically a type of azabicyclo[3.1.0]hexane derivative. This strategy provides a rapid and atom-economical route to complex scaffolds from a simple linear precursor.

Alkaloids: Alkaloids are a diverse group of naturally occurring compounds that often possess complex, multicyclic structures and significant pharmacological properties. nih.govresearchgate.net Synthetic chemists often use versatile building blocks to construct these intricate architectures. beilstein-journals.org this compound can serve as such a block. For example, the azide can be reduced to a primary amine, which can then participate in cyclization reactions (e.g., Pictet-Spengler or Mannich reactions) to form nitrogen-containing rings. The alkene can be used in separate ring-forming reactions like ring-closing metathesis or Diels-Alder reactions. By strategically sequencing reactions at the two functional ends of the molecule, complex alkaloid cores can be assembled piece by piece. researchgate.net

| Target System | Synthetic Strategy | Role of this compound |

|---|---|---|

| Azabicycles | Intramolecular [3+2] Cycloaddition | The azide and alkene ends of the molecule react with each other to form a fused bicyclic ring system directly. |

| Alkaloids | Stepwise Annulation/Cyclization | The azide is converted to an amine for one ring formation, while the alkene is used independently for a second ring formation, building the alkaloid core. nih.govresearchgate.net |

Green Chemistry Principles Applied to 4 Azidobut 1 Ene Chemistry

Atom Economy and Process Mass Intensity (PMI) Analysis

Atom economy and Process Mass Intensity (PMI) are crucial metrics for evaluating the "greenness" of a chemical process. rsc.orggoogle.com Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgrsc.org An ideal reaction has a 100% atom economy, meaning there are no waste atoms. wikipedia.orglibretexts.org PMI provides a more holistic view by considering the total mass of all materials used (reactants, solvents, reagents, process water) to produce a kilogram of the final product. acsgcipr.orgchem-station.com A lower PMI value indicates a more efficient and less wasteful process. rsc.orgresearchgate.net

The synthesis of 4-azidobut-1-ene is often achieved through nucleophilic substitution on a C4 precursor. A common laboratory-scale synthesis involves reacting a starting material like 4-bromo-1-butene (B139220) or a sulfonate ester with an azide (B81097) source, such as sodium azide (NaN₃).

Consider two illustrative synthetic pathways to this compound:

Route A: Substitution on 4-bromo-1-butene. This is a direct substitution reaction. C₄H₇Br + NaN₃ → C₄H₇N₃ + NaBr

Route B: Two-step synthesis from but-3-en-1-ol. This involves converting the alcohol to a better leaving group (e.g., a tosylate) followed by substitution.

C₄H₇OH + TsCl + Et₃N → C₄H₇OTs + Et₃N·HCl

C₄H₇OTs + NaN₃ → C₄H₇N₃ + NaOTs

The atom economy for these routes highlights the inherent efficiency of the chemical transformation itself, excluding reagents and solvents.

Table 1: Theoretical Atom Economy for this compound Synthesis Routes This table is interactive. Click on the headers to sort or filter the data.

Route A demonstrates a significantly higher atom economy than Route B, as it is a more direct substitution without the large tosyl group which becomes waste. rsc.org

PMI analysis provides a broader picture by including solvents and work-up chemicals, which often constitute the bulk of the mass in a process. rsc.orgrsc.org For example, a synthesis of a related allylic azide using sodium azide in dimethylformamide (DMF) requires significant volumes of solvent for both the reaction and subsequent aqueous work-up and extraction with diethyl ether. core.ac.uk Such processes can lead to very high PMI values, often in the range of 25-100 or more for fine chemicals and pharmaceuticals, indicating that a large amount of waste is generated for each kilogram of product. rsc.orgchembam.com Efforts to reduce PMI focus on minimizing solvent use, recycling solvents, and using more concentrated reaction conditions where safe and feasible. acsgcipr.org

Development of Greener Solvents and Reaction Media

The choice of solvent is critical to the environmental impact of a chemical process. Traditional syntheses of organic azides often employ volatile organic compounds (VOCs) like DMF, acetonitrile (B52724), or chlorinated solvents. core.ac.ukbeilstein-journals.org These solvents pose health, safety, and environmental challenges. Green chemistry promotes the use of safer, more benign alternatives.

For the synthesis of allylic azides like this compound, several greener solvent systems have been explored:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly attractive medium for azide synthesis. beilstein-journals.org Reactions involving sodium azide can often be performed effectively in aqueous or aqueous-organic mixtures.

Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and lactic acid) that form a eutectic with a melting point lower than the individual components. rsc.org DESs are often biodegradable, have low volatility, and can act as both solvent and promoter for reactions. A novel approach has demonstrated the direct allylic alkylation of nucleophiles, including azides, with allylic alcohols in a DES at room temperature. rsc.org This avoids the need for metal catalysts and traditional organic solvents.

Acetonitrile: While still a VOC, acetonitrile is often considered a "greener" alternative to more hazardous solvents like dimethylformamide (DMF) and chlorinated solvents in certain applications. beilstein-journals.org

Table 2: Comparison of Solvents for Azide Synthesis This table is interactive. Click on the headers to sort or filter the data.

Catalysis for Enhanced Efficiency and Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, offering pathways with lower energy requirements, higher selectivity, and reduced waste compared to stoichiometric reactions. google.com Catalysts increase reaction rates without being consumed, allowing for high efficiency with small amounts of the catalytic substance. rsc.org

In the context of this compound and related chemistries, several catalytic strategies are notable:

Iron-Catalyzed Azido-allylation: A significant development is the one-pot, three-component synthesis of homoallylic azides using an iron(III) chloride (FeCl₃) catalyst. researchgate.net This method combines an aldehyde, an allyl-silane, and an azide source (TMS-N₃) to directly form the product with high chemoselectivity. Iron is an ideal catalyst from a green chemistry perspective due to its low toxicity and natural abundance. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical-mediated functionalization of alkenes. acs.org Using an iridium-based photocatalyst, internal alkenes can be converted into valuable allylic azides under mild conditions. acs.org This approach allows for the synthesis of complex azides that would be difficult to obtain through other methods.

Palladium-Catalyzed Reactions: While not a direct synthesis of this compound, palladium catalysis is crucial for preparing its precursors. For example, 3-buten-1-ol (B139374) can be synthesized from 3,4-epoxy-1-butene using a homogeneous palladium(0) catalyst system. google.com Furthermore, palladium catalysts are instrumental in the synthesis of conjugated dienes, which share structural motifs with this compound. nih.gov

Enzyme Catalysis: Although specific examples for this compound are not prominent, enzymes represent the ultimate green catalysts. They operate under mild conditions (room temperature, neutral pH) in water and exhibit exquisite selectivity, which can eliminate the need for protecting groups and reduce waste.

The use of catalysis directly improves the atom economy and reduces the PMI of a synthetic sequence by replacing stoichiometric reagents with small amounts of a recyclable or highly active catalyst.

Renewable Feedstocks and Sustainable Synthetic Pathways

The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. rsc.org Traditionally, the carbon backbone of this compound is derived from petroleum-based sources. However, significant progress has been made in producing its precursors from biomass.

A key precursor to this compound is but-3-en-1-ol . Sustainable pathways to this alcohol and other butene isomers are being actively developed:

From 1,4-Butanediol (B3395766) (BDO): But-3-en-1-ol can be produced via the selective dehydration of 1,4-butanediol over metal oxide catalysts like zirconium oxide (ZrO₂). researchgate.net

Bio-based BDO: The BDO itself is increasingly being produced from renewable sources. Major bio-based routes include:

The fermentation of sugars (e.g., from corn or sugarcane) to succinic acid, which is then hydrogenated to BDO. rsc.orgbasf.com

The conversion of biomass-derived furfural (B47365) into furanones, which are then hydrogenated to BDO. researchgate.net

From Bio-butanol: Butenes can be generated through the catalytic dehydration of bio-butanol, which is produced via the fermentation of biomass. nih.govcsic.es While this often yields a mixture of butene isomers, specific catalysts can improve selectivity towards 1-butene. nih.gov

From Furfural via THF: Furfural is a key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass, such as wood waste or agricultural residues. osti.govtue.nl Furfural can be converted to tetrahydrofuran (B95107) (THF), which can then undergo a catalytic ring-opening dehydration to produce a mixture of products including 3-buten-1-ol. mdpi.com

These pathways demonstrate a viable shift from a petrochemical-based economy to a bio-based one for the production of fundamental chemical building blocks like this compound.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for optimizing the synthesis of 4-Azidobut-1-ene, and how do reaction variables influence yield?

- Methodology : Use controlled experiments to isolate variables such as reaction temperature, solvent polarity, and catalyst type. For example, compare yields under inert vs. aerobic conditions to assess azide stability.

- Data Analysis : Tabulate results to identify optimal conditions (e.g., higher yields in anhydrous THF at 0–5°C). Statistical tools like ANOVA can determine variable significance .

- Example Table :

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| THF | 0 | CuI | 78 |

| DCM | 25 | None | 32 |

Q. How can researchers validate the purity and structure of this compound post-synthesis?

- Techniques :

- NMR Spectroscopy : Analyze and spectra for characteristic peaks (e.g., azide proton absence, alkene signals).

- IR Spectroscopy : Confirm the azide stretch (~2100 cm) and alkene C-H stretch (~3080 cm) .

Q. What safety protocols are critical when handling this compound due to its azide group?

- Risk Mitigation :

- Use blast shields and remote handling tools during synthesis (azides are shock-sensitive).

- Monitor thermal stability via differential scanning calorimetry (DSC) to detect exothermic decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in click chemistry applications?

- Methodology :

- Calculate thermodynamic parameters (e.g., activation energy for Huisgen cycloaddition) using Gaussian or ORCA software.

- Compare computational results with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve conflicting literature reports on the stability of this compound under varying pH conditions?

- Critical Analysis :

- Replicate experiments from conflicting studies while controlling trace impurities (e.g., metal ions) that may catalyze decomposition.

- Use LC-MS to monitor degradation products and identify pathways (e.g., hydrolysis vs. rearrangement) .

Q. How can researchers design a mechanistic study to elucidate the role of this compound’s alkene group in photochemical reactions?

- Experimental Design :

- Use UV-Vis spectroscopy to track alkene excitation states.

- Pair with radical trapping agents (e.g., TEMPO) to identify intermediates in photo-induced reactions .

Methodological Guidance

Q. How should researchers structure a literature review to identify gaps in this compound applications?

- Steps :

Use databases like SciFinder or Reaxys to compile primary sources (peer-reviewed articles, patents).

Categorize findings by application (e.g., polymer crosslinking, bioconjugation).

Highlight understudied areas (e.g., enantioselective reactions) using citation analysis tools .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Approach :

- Nonlinear regression (e.g., Hill equation) to model IC values.

- Use tools like GraphPad Prism for EC confidence intervals .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.